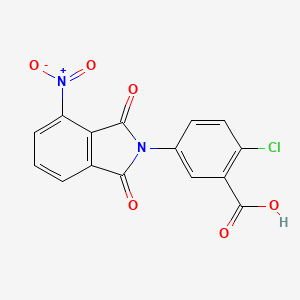
N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide, also known as TFB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. TFB belongs to the class of benzamides, which are known for their diverse biological activities.
科学的研究の応用
N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In particular, this compound has been found to inhibit the replication of hepatitis C virus (HCV) by targeting the viral nonstructural protein 5B (NS5B). This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to have antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells.
作用機序
The mechanism of action of N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of HCV NS5B by binding to its active site and preventing the formation of the viral RNA. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of viral replication, the modulation of immune responses, and the induction of apoptosis in cancer cells. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways.
実験室実験の利点と制限
N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit multiple targets. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide. One direction is to further investigate its antiviral effects against HCV and other viruses. Another direction is to explore its potential as an anti-inflammatory and immunomodulatory agent for the treatment of various inflammatory diseases. Additionally, the development of this compound derivatives with improved solubility and reduced toxicity could be a promising avenue for future research. Finally, the use of this compound as a tool compound for the study of various signaling pathways and cellular processes could also be an interesting area for future investigation.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, including its poor solubility in aqueous solutions and potential toxicity at high doses. There are several future directions for the research on this compound, including further investigation of its antiviral and anti-inflammatory effects, the development of this compound derivatives, and the use of this compound as a tool compound for the study of various signaling pathways and cellular processes.
合成法
N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide can be synthesized using a multistep process that involves the reaction of 3-acetylphenylboronic acid with 2-(trifluoromethyl)benzoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions that involve the use of various reagents and solvents. The final product is obtained after purification using column chromatography.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2/c1-10(21)11-5-4-6-12(9-11)20-15(22)13-7-2-3-8-14(13)16(17,18)19/h2-9H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYDDAHVFPWCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5884002.png)

![methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B5884019.png)
![1-(2-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884020.png)


![N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5884030.png)
![5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5884036.png)



![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5884076.png)